3'-AzddI
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Overview
Description
Inosine, 3’-azido-2’,3’-dideoxy- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its potential applications in antiviral therapies, particularly against human immunodeficiency virus (HIV). This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions, which are crucial for DNA chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inosine, 3’-azido-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, which are subjected to radical deoxygenation using environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile). The azido group is introduced via alkylation with bromoethane or 3-bromopropanenitrile .
Industrial Production Methods
Industrial production of inosine, 3’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Inosine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted nucleosides.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Oxidized products are less common and depend on the specific conditions used.
Scientific Research Applications
Inosine, 3’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in the context of antiviral activity.
Medicine: Investigated as a potential antiviral agent, especially against HIV, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The primary mechanism of action of inosine, 3’-azido-2’,3’-dideoxy- involves its incorporation into viral DNA by reverse transcriptase. The lack of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against HIV, as it inhibits the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in HIV treatment.
2’,3’-Dideoxyinosine (ddI): Similar structure but lacks the azido group.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with similar antiviral properties.
Uniqueness
Inosine, 3’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its azido group and lack of hydroxyl groups make it a potent inhibitor of viral DNA synthesis, setting it apart from other nucleoside analogs .
Properties
CAS No. |
116597-13-8 |
---|---|
Molecular Formula |
C10H11N7O3 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |
InChI Key |
SEUFIMAGNSSKRT-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
Synonyms |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Origin of Product |
United States |
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